3,5-Dibromobenzene-1,2-diamine Hydrochloride is a well-known organic compound with the molecular formula C₆H₇Br₂ClN₂ and CAS number 75568-11-5. Several research articles describe its synthesis through various methods, including diazotization and reduction of 3,5-dibromoaniline, followed by reaction with hydrochloric acid [, ].
This compound finds applications in material science research, particularly in the development of new functional materials. Studies have explored its potential use as a precursor for the synthesis of:
Limited research has explored the potential biological activity of 3,5-Dibromobenzene-1,2-diamine Hydrochloride. Some studies have investigated its antimicrobial properties, but further research is needed to confirm its efficacy and potential applications in this field [].
3,5-Dibromobenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C6H6Br2N2·HCl. It features a benzene ring substituted with two bromine atoms and two amino groups, making it a member of the diamine class of compounds. This compound typically appears as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and chloroform, but it is insoluble in water. Its structure contributes to its unique chemical reactivity and potential applications in various fields.
3,5-Dibromobenzene-1,2-diamine hydrochloride exhibits biological activity that is primarily linked to its role as an enzyme inhibitor and its interactions with proteins. It has been identified as a potent inhibitor of cytochrome P450 2C9, an important enzyme involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it relevant for studies in pharmacology and toxicology.
The synthesis of 3,5-dibromobenzene-1,2-diamine hydrochloride typically involves:
3,5-Dibromobenzene-1,2-diamine hydrochloride has various applications across different fields:
Studies on the interactions of 3,5-dibromobenzene-1,2-diamine hydrochloride have focused on its inhibitory effects on cytochrome P450 enzymes. The compound's ability to inhibit cytochrome P450 2C9 suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals metabolized by this enzyme. Understanding these interactions is vital for assessing the safety and efficacy of therapeutic regimens involving this compound.
Several compounds share structural similarities with 3,5-dibromobenzene-1,2-diamine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3,5-Dibromoaniline | C6H6Br2N | Lacks one amino group; different reactivity |
| 3,5-Dibromobenzene-1,2-diol | C6H6Br2O2 | Contains hydroxyl groups instead of amino groups |
| 3,5-Dibromobenzene-1,2-dicarboxylic acid | C6H4Br2O4 | Contains carboxylic acid groups |
| 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2 | Different substitution pattern on benzene ring |
| 3-Bromo-5-methylbenzene-1,2-diamine | C7H8BrN2 | Contains a methyl group; altered properties |
3,5-Dibromobenzene-1,2-diamine hydrochloride is unique due to its combination of both amino and bromine groups on the benzene ring. This structural configuration allows it to participate in a wider range of
Irritant